Acitretin-d3 is a deuterated derivative of acitretin, a synthetic retinoid primarily used in dermatology for the treatment of severe psoriasis and other skin disorders. Acitretin is a metabolite of etretinate, belonging to the second generation of retinoids. The incorporation of deuterium atoms into the acitretin molecule enhances its stability and allows for more precise pharmacokinetic studies, making acitretin-d3 a valuable compound in both clinical and research settings.
Acitretin-d3 is synthesized from acitretin through various chemical methods that incorporate deuterium. It is classified under retinoids, which are compounds derived from vitamin A and are known for their role in regulating cell growth and differentiation. Acitretin-d3 serves as a reference standard in analytical chemistry, particularly in pharmacokinetic studies and metabolic research.
The synthesis of acitretin-d3 involves several key steps:
The industrial production of acitretin-d3 mirrors these laboratory methods but is scaled up to meet pharmaceutical demands. This includes stringent control over reaction conditions to maximize yield and purity.
Acitretin-d3 retains the core structure of acitretin with the addition of deuterium atoms. Its molecular formula is with a molecular weight of approximately 329.4 g/mol. The structural representation includes various functional groups characteristic of retinoids, such as carboxylic acids and aliphatic chains.
Acitretin-d3 can undergo various chemical reactions typical for retinoids:
The products formed from these reactions depend on specific conditions and reagents used. For example, oxidation can lead to carboxylic acids while reduction may yield alcohols.
The mechanism by which acitretin-d3 exerts its effects involves interaction with nuclear receptors in cells:
Acitretin-d3 is relatively water-soluble compared to other retinoids and exhibits low deposition in adipose tissue. Its pharmacokinetics indicate that it reaches peak plasma concentration approximately 2.7 hours after administration when taken with food.
Acitretin-d3 has several scientific applications:
Acitretin-d₃ is a deuterated analog of the systemic retinoid acitretin, where three hydrogen atoms at the methoxy group (–OCH₃) are replaced by deuterium atoms (–OCD₃). This strategic isotopic labeling preserves the core structural features of the parent compound—a polyene chain connected to a trimethylphenyl ring system—while introducing a distinct isotopic signature for analytical tracking. The molecular structure retains the all-E configuration of the tetraene system, critical for biological activity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry [6] [10]. The compound is identified by CAS number 1185241-03-5 (unlabeled acitretin: 55079-83-9), with its deuterium atoms occupying specific positions that minimize steric perturbation while maximizing metabolic stability [6] [10]. Key spectral identifiers include:
Table 1: Structural Identifiers of Acitretin-d₃
Property | Specification | Source |
---|---|---|
CAS Number | 1185241-03-5 | [6] [10] |
IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid | [6] |
Canonical SMILES | CC₁=CC(=C(C(=C₁C=CC(=CC=CC(=CC(=O)O)C)C)C)OC | [6] |
InChI Key | IHUNBGSDBOWDMA-FDNRGZQGSA-N | [6] |
The molecular formula of acitretin-d₃ is C₂₁H₂₃D₃O₃, with a molecular weight of 329.46 g/mol—3.02 g/mol higher than unlabeled acitretin (C₂₁H₂₆O₃, 326.44 g/mol) [6] [10]. Deuterium atoms are exclusively incorporated at the 4-methoxy group of the trimethylphenyl ring, leaving the polyene chain and carboxylic acid group unmodified. This site-specific labeling targets a metabolic hotspot, as demethylation of the methoxy group is a known metabolic pathway for retinoids [8]. The deuterium substitution pattern induces subtle electronic effects:
Synthesis follows a convergent strategy using Wittig-type olefination reactions, starting from deuterium-labeled anisole derivatives. The aromatic aldehyde precursor is coupled to a C₁₅ polyene chain under controlled conditions to maintain stereoselectivity [5]. Final purity exceeds 95%, as verified by LC-MS/MS with isotopic enrichment >99% at the –OCD₃ position [4] [6].
Table 2: Molecular Properties of Acitretin-d₃ vs. Acitretin
Parameter | Acitretin-d₃ | Acitretin | Change |
---|---|---|---|
Molecular Formula | C₂₁H₂₃D₃O₃ | C₂₁H₂₆O₃ | +3 Da (D for H) |
Molecular Weight | 329.46 g/mol | 326.44 g/mol | +0.9% |
Deuterium Position | 4-Methoxy group | N/A | Isotopic label |
Kinetic Isotope Effect | kH/kD = 2–5 | kH/kH = 1 | Slower metabolism |
Acitretin-d₃ shares the core physicochemical behavior of acitretin but exhibits distinct stability profiles due to deuterium incorporation:
Stability studies using LC-ESI-MS/MS reveal critical handling requirements:
Table 3: Stability Parameters of Acitretin-d₃
Condition | Stability Outcome | Analytical Method |
---|---|---|
Human plasma (24 h, 25°C) | 15–20% isomerization to isoacitretin-d₃ | LC-ESI-MS/MS [4] |
UV light (λ=350 nm, 1 h) | >40% degradation | HPLC-UV [4] |
Liver microsomes (t₁/₂) | 3.5-fold increase vs. acitretin | CYP26 assay [3] |
Solid state (2–8°C, dark) | Stable >12 months | NMR/MS [9] [10] |
Deuterium substitution does not alter the acid dissociation constant (pKa ≈ 4.7) or partition coefficient (logD7.4 ≈ 5.8) relative to acitretin. However, it enhances metabolic resilience in in vitro systems, making it invaluable as an internal standard for pharmacokinetic assays and a probe for retinoid metabolism studies [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7